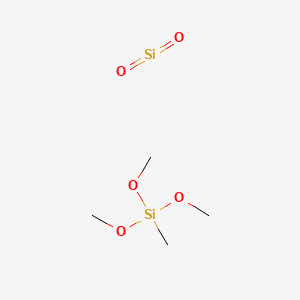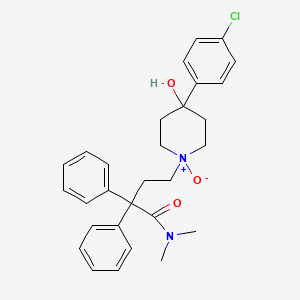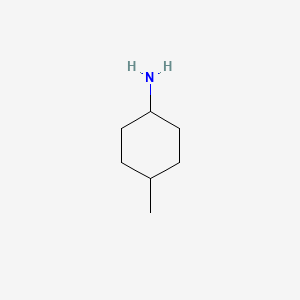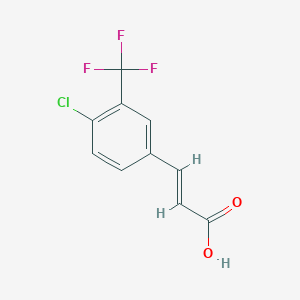
dioxosilane;trimethoxy(methyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxosilane;trimethoxy(methyl)silane is an organosilicon compound with the molecular formula C4H12O5Si2. It is a colorless, free-flowing liquid that is primarily used as a crosslinker in the preparation of polysiloxane polymers . This compound is known for its ability to undergo hydrolysis and condensation reactions, making it valuable in various industrial applications .
Vorbereitungsmethoden
Dioxosilane;trimethoxy(methyl)silane is typically synthesized from methyltrichlorosilane and methanol. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3 \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_3\text{)}_3 + 3 \text{HCl} ] This reaction is an example of alcoholysis of alkylchlorosilanes, which usually proceeds via an S_N2 mechanism . Industrial production methods often involve similar processes, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Dioxosilane;trimethoxy(methyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: This compound hydrolyzes in the presence of water, forming silanols and methanol.
Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxane polymers.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and various nucleophiles. The major products formed from these reactions are silanols, methanol, and polysiloxane polymers .
Wissenschaftliche Forschungsanwendungen
Dioxosilane;trimethoxy(methyl)silane has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism by which dioxosilane;trimethoxy(methyl)silane exerts its effects is through hydrolysis and condensation reactions. Upon exposure to water, it hydrolyzes to form silanols and methanol. The silanols can then condense to form siloxane bonds, leading to the formation of polysiloxane networks . These reactions are crucial for its role as a crosslinker and surface treatment agent .
Vergleich Mit ähnlichen Verbindungen
Dioxosilane;trimethoxy(methyl)silane can be compared to other similar compounds such as:
Trimethoxysilane: This compound also contains hydrolyzable siloxane bonds and is used in similar applications, but it lacks the methyl group present in this compound.
Octadecyltrimethoxysilane: This compound has a longer alkyl chain, making it more hydrophobic and suitable for different surface treatments.
The uniqueness of this compound lies in its balance of reactivity and stability, making it versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
CAS-Nummer |
68584-81-6 |
|---|---|
Molekularformel |
C4H12O3Si |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
dioxosilane;trimethoxy(methyl)silane |
InChI |
InChI=1S/C4H12O3Si.O2Si/c1-5-8(4,6-2)7-3;1-3-2/h1-4H3; |
InChI-Schlüssel |
BFXIKLCIZHOAAZ-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(OC)OC.O=[Si]=O |
Kanonische SMILES |
CO[Si](C)(OC)OC |
Siedepunkt |
102.5 °C |
Physikalische Beschreibung |
Liquid; WetSolid, Liquid |
Verwandte CAS-Nummern |
25498-03-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















